2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
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Overview
Description
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Attachment of the Pyrazolyl Group: The pyrazolyl group can be attached via nucleophilic substitution reactions using pyrazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the pyridazinone core, potentially converting it to dihydropyridazinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyrazolyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogenating agents, alkylating agents, and acylating agents are used under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation Products: Phenolic derivatives.
Reduction Products: Dihydropyridazinone derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic systems for organic transformations.
Biology and Medicine
Pharmacological Studies: The compound may exhibit various biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Drug Development: It can be a lead compound for the development of new therapeutic agents.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Agriculture: It may be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazinone cores.
Pyrazole Derivatives: Compounds with similar pyrazolyl groups.
Methoxyphenyl Derivatives: Compounds with similar methoxyphenyl groups.
Uniqueness
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is unique due to the specific combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H17N5O3 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(1-methylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C17H17N5O3/c1-21-10-13(9-18-21)19-16(23)11-22-17(24)8-7-15(20-22)12-3-5-14(25-2)6-4-12/h3-10H,11H2,1-2H3,(H,19,23) |
InChI Key |
GWQIWPZJUHLUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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